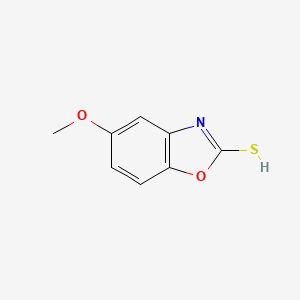

5-methoxy-1,3-benzoxazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-methoxy-1,3-benzoxazole-2-thiol is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring with a thiol group at the second position and a methoxy group at the fifth position. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1,3-benzoxazole-2-thiol typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones. One common method includes the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and hydrogen peroxide in ethanol . The reaction is carried out at moderate temperatures (around 50°C) to yield the desired benzoxazole derivative.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs solid-phase synthesis techniques, which allow for efficient and scalable production. These methods utilize combinatorial chemistry approaches to generate a wide range of benzoxazole derivatives, including this compound .

Analyse Chemischer Reaktionen

Thiol-Based Reactivity

The thiol group at position 2 participates in diverse reactions:

Alkylation Reactions

-

Example : Reaction with ethyl chloroacetate under anhydrous conditions.

Oxidation to Disulfides

-

Reagents : Air or mild oxidizing agents (e.g., H₂O₂).

-

Product : Bis(5-methoxybenzoxazol-2-yl) disulfide.

Catalytic Coupling Reactions

This compound acts as a thiol donor in asymmetric catalysis. For example:

-

Application : Asymmetric 1,2-methoxysulfenylation of styrenes using a vanadyl catalyst.

-

Conditions : 5 mol% vanadyl catalyst (3,5-dichloro-substituted), BzOxz-SH (2.0 equiv), TBHP oxidant in MeOH at 0°C.

-

Outcome : Chiral β-methoxy sulfides with up to 96% enantiomeric excess (ee) .

-

Mechanistic Insight : The thiol group coordinates to the vanadyl center, enabling stereoselective C–S bond formation.

-

Biological Activity and Derivatives

While the focus is on chemical reactions, derivatives of this compound exhibit notable biological properties:

-

Anticancer Activity : Acetic acid derivatives (e.g., 2-substituted benzoxazole acetic acids) show cytotoxicity against MCF-7 and HCT-116 cancer cell lines .

-

Enzyme Inhibition : Benzoxazolamine analogs act as leukotriene biosynthesis inhibitors (IC₅₀: 0.001 μM) .

Comparative Reaction Data

Stability and Functionalization Challenges

Wissenschaftliche Forschungsanwendungen

Chemistry

5-Methoxy-1,3-benzoxazole-2-thiol serves as a building block for synthesizing more complex molecules. Its unique structure enables chemists to explore various chemical reactions such as oxidation, reduction, and substitution.

Biological Applications

The compound has been investigated for its antimicrobial and antifungal properties . Research indicates it may inhibit specific enzymes involved in cancer cell proliferation, such as DNA topoisomerases and protein kinases.

Case Study: Anticancer Activity

In studies evaluating its cytotoxic effects against cancer cell lines (e.g., MCF-7 and HCT-116), derivatives of this compound demonstrated significant anticancer activity .

Medicine

Research is ongoing to assess its potential as an anticancer agent and for anti-inflammatory activities . The compound's mechanism involves modulating biological targets through hydrogen bonding and π-π interactions.

Industrial Applications

In industry, this compound is utilized in developing new materials and pharmaceuticals due to its versatile chemical modifications and interactions with biological targets. It has been classified under substances with potential endocrine-disrupting properties but lacks substantial evidence indicating harmful effects in current literature .

Wirkmechanismus

The mechanism of action of 5-methoxy-1,3-benzoxazole-2-thiol involves its interaction with various biological targets. The compound can form hydrogen bonds and π-π interactions with enzymes and proteins, thereby modulating their activity. It has been shown to inhibit enzymes such as DNA topoisomerases and protein kinases, which are involved in cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-nitro-2-(4-butylphenyl)benzoxazole

- 2-(4-butylphenyl)oxazolo[4,5-b]pyridine

- 5-methoxy-2(3H)-benzoxazolethione

Uniqueness

5-methoxy-1,3-benzoxazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both methoxy and thiol groups allows for versatile chemical modifications and interactions with biological targets .

Eigenschaften

IUPAC Name |

5-methoxy-1,3-benzoxazole-2-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-10-5-2-3-7-6(4-5)9-8(12)11-7/h2-4H,1H3,(H,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTUVLRFJOUWBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=N2)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)OC(=N2)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.